molecular formula C14H28N2O2 B6156559 tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate CAS No. 1369109-97-6

tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate

Cat. No.: B6156559
CAS No.: 1369109-97-6
M. Wt: 256.4
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Description

tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H28N2O2 and a molecular weight of 256.38 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The tert-butyl group and the 2,2-dimethylpropyl group attached to the piperazine ring make this compound unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2,2-dimethylpropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological macromolecules. It serves as a model compound to investigate the binding affinities and conformational changes of piperazine-containing drugs .

Industry: In the industrial sector, this compound is used in the development of new materials and catalysts. Its ability to form stable complexes with metals makes it useful in catalysis and material science .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The tert-butyl and 2,2-dimethylpropyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

  • tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 1-Boc-piperazine

Comparison: tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate is unique due to the presence of both tert-butyl and 2,2-dimethylpropyl groups, which provide significant steric hindrance and influence its chemical reactivity and biological activity. In contrast, similar compounds like tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have different substituents that affect their properties and applications .

Properties

CAS No.

1369109-97-6

Molecular Formula

C14H28N2O2

Molecular Weight

256.4

Purity

95

Origin of Product

United States

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